Cas no 1806073-18-6 (Methyl 5-chloro-3-cyano-2-ethylbenzoate)

Methyl 5-chloro-3-cyano-2-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-chloro-3-cyano-2-ethylbenzoate
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- インチ: 1S/C11H10ClNO2/c1-3-9-7(6-13)4-8(12)5-10(9)11(14)15-2/h4-5H,3H2,1-2H3
- InChIKey: UFDZJFDVJJPPGX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C#N)C(=C(C(=O)OC)C=1)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.1
Methyl 5-chloro-3-cyano-2-ethylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000858-250mg |
Methyl 5-chloro-3-cyano-2-ethylbenzoate |
1806073-18-6 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
Alichem | A010000858-1g |
Methyl 5-chloro-3-cyano-2-ethylbenzoate |
1806073-18-6 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Alichem | A010000858-500mg |
Methyl 5-chloro-3-cyano-2-ethylbenzoate |
1806073-18-6 | 97% | 500mg |
790.55 USD | 2021-07-06 |
Methyl 5-chloro-3-cyano-2-ethylbenzoate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
Methyl 5-chloro-3-cyano-2-ethylbenzoateに関する追加情報
Research Briefing on Methyl 5-chloro-3-cyano-2-ethylbenzoate (CAS: 1806073-18-6) in Chemical Biology and Pharmaceutical Applications
Methyl 5-chloro-3-cyano-2-ethylbenzoate (CAS: 1806073-18-6) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This ester derivative, characterized by its chloro, cyano, and ethyl functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Recent studies highlight its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's unique structural features enable selective interactions with biological targets, making it a valuable scaffold for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of Methyl 5-chloro-3-cyano-2-ethylbenzoate in the design of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized this compound as a key building block to develop analogs with enhanced selectivity and potency against BTK, a target implicated in autoimmune diseases and B-cell malignancies. The study reported a 40% improvement in binding affinity compared to earlier generations of inhibitors, attributed to the optimal positioning of the cyano and ethyl groups within the kinase pocket.
In addition to its applications in kinase inhibition, Methyl 5-chloro-3-cyano-2-ethylbenzoate has shown promise in antimicrobial research. A 2024 Bioorganic & Medicinal Chemistry Letters publication demonstrated its incorporation into hybrid molecules targeting multidrug-resistant Staphylococcus aureus (MRSA). The compound's chloro-substituted aromatic ring was found to disrupt bacterial cell membrane integrity, while the cyano group facilitated interactions with essential bacterial enzymes. These findings underscore its dual mechanism of action, which could address growing antibiotic resistance challenges.
Synthetic methodologies for Methyl 5-chloro-3-cyano-2-ethylbenzoate have also advanced. A recent Organic Process Research & Development article (2023) detailed a scalable, green chemistry approach using palladium-catalyzed cyanation, achieving an 85% yield with reduced heavy metal waste. This innovation addresses prior limitations in large-scale production, potentially accelerating its adoption in industrial drug development pipelines.
Ongoing clinical investigations (Phase I/II) are evaluating derivatives of this compound as potential therapeutics for rheumatoid arthritis and lymphoma, with preliminary data suggesting favorable pharmacokinetic profiles. However, researchers note the need for further optimization of metabolic stability, as the methyl ester moiety shows susceptibility to hepatic esterases in preclinical models.
In conclusion, Methyl 5-chloro-3-cyano-2-ethylbenzoate represents a versatile chemical platform with expanding applications in targeted therapy development. Its evolving role in both small-molecule drug discovery and process chemistry positions it as a compound of sustained interest for pharmaceutical researchers. Future directions may include exploration of its utility in PROTAC design and covalent inhibitor development, leveraging its reactive functional groups for innovative therapeutic modalities.
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